![molecular formula C23H15BrN4O3 B2401074 N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide CAS No. 389075-72-3](/img/structure/B2401074.png)
N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide
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Overview
Description
N’-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide is a complex organic compound that combines the structural features of benzimidazole, chromene, and benzohydrazide. This compound is of significant interest due to its potential biological activities, including antiparasitic, antioxidant, and anticancer properties .
Mechanism of Action
Target of Action
The primary targets of the compound, also known as N-[(E)-[3-(1H-benzimidazol-2-yl)-7-hydroxychromen-2-ylidene]amino]-3-bromobenzamide, are yet to be definitively identified. It is known that benzimidazole derivatives, which this compound is a part of, have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, it’s plausible that this compound may interact with a variety of biological targets.
Mode of Action
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This suggests that the compound may interact with its targets through a similar mechanism, potentially leading to changes in cellular processes.
Biochemical Pathways
Given the wide range of biological activities associated with benzimidazole derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to cell growth and proliferation, inflammation, and various metabolic processes.
Pharmacokinetics
A study on similar benzimidazol-2-yl hydrazones indicated that they have favorable pharmacokinetic profiles .
Result of Action
Given the wide range of biological activities associated with benzimidazole derivatives , it is likely that the compound could have multiple effects at the molecular and cellular levels. These could potentially include effects on cell growth and proliferation, inflammation, and various metabolic processes.
Biochemical Analysis
Molecular Mechanism
Detailed studies are required to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no information available on the temporal effects of N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide in laboratory settings. Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Subcellular Localization
Future studies should include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide typically involves the condensation of 3-bromobenzohydrazide with a chromene derivative that contains a benzimidazole moiety. The reaction is usually carried out in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions . The reaction may require a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromene moiety can be oxidized to form a ketone.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The bromine atom on the benzohydrazide can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antiparasitic and antioxidant activities.
Medicine: Potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Chromene Derivatives: Compounds with antioxidant and anticancer properties.
Benzohydrazide Derivatives: Compounds with various biological activities, including antimicrobial and anticancer properties.
Uniqueness
N’-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide is unique due to its combined structural features, which confer multiple biological activities. Its ability to act as an antiparasitic, antioxidant, and anticancer agent makes it a versatile compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(E)-[3-(1H-benzimidazol-2-yl)-7-hydroxychromen-2-ylidene]amino]-3-bromobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O3/c24-15-5-3-4-14(10-15)22(30)27-28-23-17(11-13-8-9-16(29)12-20(13)31-23)21-25-18-6-1-2-7-19(18)26-21/h1-12,29H,(H,25,26)(H,27,30)/b28-23+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAZSHBXDIGZIH-WEMUOSSPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=NNC(=O)C5=CC(=CC=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)C\3=CC4=C(C=C(C=C4)O)O/C3=N/NC(=O)C5=CC(=CC=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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